molecular formula C16H12O2 B8753884 1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE CAS No. 63753-54-8

1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE

Cat. No.: B8753884
CAS No.: 63753-54-8
M. Wt: 236.26 g/mol
InChI Key: VEZWDKMQJVMFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE is an organic compound that features a unique structure combining a furan ring and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE typically involves the condensation of 2-furyl methyl ketone with 1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • Ethanone, 1-(2-furanyl)-2-(1-phenyl)-
  • Ethanone, 1-(2-thienyl)-2-(1-naphthalenyl)-
  • Ethanone, 1-(2-furanyl)-2-(1-anthracenyl)-

Comparison: 1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE is unique due to the combination of the furan and naphthalene rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

63753-54-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-(furan-2-yl)-2-naphthalen-1-ylethanone

InChI

InChI=1S/C16H12O2/c17-15(16-9-4-10-18-16)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2

InChI Key

VEZWDKMQJVMFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

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